Pirbuterol

Descripción general

Descripción

Pirbuterol es un agonista beta-2 adrenérgico y broncodilatador utilizado principalmente para el tratamiento sintomático del asma. Es conocido por su capacidad para relajar el músculo liso bronquial e inhibir la liberación de mediadores de hipersensibilidad inmediata de las células, especialmente los mastocitos . This compound está disponible como un inhalador de dosis medida activado por la respiración y fue patentado en 1971, entrando en uso médico en 1983 .

Métodos De Preparación

La síntesis de pirbuterol implica la solvólisis de intermedios específicos. Una ruta sintética común incluye la solvólisis de un compuesto con la fórmula:

Y=benzyl or CN3CO-

Las condiciones de reacción e intermedios específicos utilizados en la síntesis se detallan en varias patentes {_svg_3} . Los métodos de producción industrial suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Pirbuterol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound, alterando sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula de this compound, lo que lleva a la formación de derivados con actividades biológicas potencialmente diferentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Asthma Management

Pirbuterol is primarily indicated for the treatment of bronchospasm in patients with asthma. Clinical studies have demonstrated that inhalation of this compound results in significant improvements in pulmonary function parameters, such as forced expiratory volume in one second (FEV1). For instance, one study reported a mean increase in FEV1 of 41.2% for this compound compared to 25.4% for placebo . The onset of action is rapid, typically occurring within 5 minutes, with a duration of effect lasting up to 4.5 hours .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also utilized in the management of COPD. Its efficacy in improving airflow and reducing symptoms has been documented through various clinical trials. In a controlled study, 74% of patients receiving this compound showed significant improvement in FEV1 over a 12-week period . The drug's action is comparable to other beta-2 agonists like albuterol but is characterized by a lower potency by weight .

Refractory Congestive Heart Failure

Interestingly, this compound has been explored for its potential benefits in treating refractory congestive heart failure due to its beta-2 agonist properties, which can lead to vasodilation and positive inotropic effects. Studies suggest that it may improve cardiac function by enhancing both systemic and pulmonary circulation . However, it is important to note that while this compound shows promise in this area, it is primarily marketed for respiratory indications.

Pharmacokinetics and Administration

This compound is available as an inhalation aerosol and oral tablets. The inhalation route allows for targeted delivery to the lungs, minimizing systemic side effects while maximizing therapeutic efficacy . The typical dosage for inhalation is between 200-400 micrograms per actuation, while oral doses range from 15-60 mg per day depending on the condition being treated .

Tolerance and Side Effects

Like other beta-adrenergic agonists, chronic use of this compound can lead to tolerance, diminishing its bronchodilator effect over time. This phenomenon has been observed in both acute and chronic therapy settings . Common side effects include tachycardia, tremors, and potential cardiovascular effects due to beta-1 receptor activity; however, these are generally less pronounced compared to other agents like albuterol .

Case Study 1: Efficacy in Asthma

A double-blind study involving patients with chronic asthma demonstrated that this compound significantly improved pulmonary function compared to placebo. Patients reported enhanced quality of life due to reduced frequency and severity of asthma attacks when using this compound via a breath-actuated aerosol device .

Case Study 2: Use in COPD

In a clinical trial focused on COPD patients, those treated with this compound exhibited significant improvements in daily peak expiratory flow rates compared to those receiving placebo treatment over a three-month period . This supports its role as an effective bronchodilator for chronic respiratory conditions.

Mecanismo De Acción

Pirbuterol ejerce sus efectos estimulando los receptores beta-2 adrenérgicos, lo que lleva a la activación de la adenil ciclasa intracelular. Esta enzima cataliza la conversión de trifosfato de adenosina a monofosfato de adenosina cíclico-3’,5’ (c-AMP). Los niveles elevados de c-AMP se asocian con la relajación del músculo liso bronquial y la inhibición de la liberación de mediadores de hipersensibilidad inmediata de las células .

Comparación Con Compuestos Similares

Pirbuterol es similar a otros agonistas beta-2 adrenérgicos como el salbutamol y el isoproterenol. This compound tiene un efecto preferencial sobre los receptores beta-2 adrenérgicos en comparación con el isoproterenol . Otros compuestos similares incluyen:

Salbutamol: Otro agonista beta-2 adrenérgico utilizado para el tratamiento del asma.

Isoproterenol: Un agonista beta-adrenérgico no selectivo con efectos sobre los receptores beta-1 y beta-2.

Terbutalina: Un agonista beta-2 adrenérgico selectivo utilizado para aliviar el broncoespasmo.

La singularidad de this compound radica en su selectividad específica del receptor y su disponibilidad como inhalador de dosis medida activado por la respiración .

Actividad Biológica

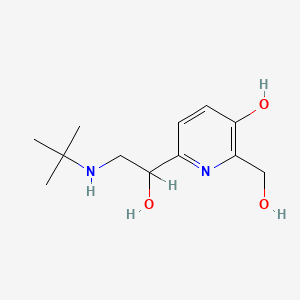

Pirbuterol is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its unique chemical structure, which includes a pyridine ring instead of a benzene ring, distinguishes it from other beta-agonists like albuterol. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, clinical efficacy, and safety profile.

This compound acts primarily on beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon binding to these receptors, it stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, contributing to its bronchodilatory effects .

Pharmacological Properties

Key Pharmacological Characteristics:

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in improving lung function in patients with asthma. One notable double-blind study compared 400 micrograms of this compound delivered via a breath-actuated aerosol (BAA) to a placebo. The results indicated that:

- Mean Percent Increase in FEV1 : 41.2% for this compound vs. 25.4% for placebo (p = 0.0038).

- Duration of Improvement (>15% over baseline) : 4.5 hours for this compound vs. 1.8 hours for placebo (p = 0.0022) .

These findings suggest that this compound is effective for both acute and chronic management of asthma.

Comparative Studies

In comparative studies with other beta-agonists, this compound has shown similar efficacy to salbutamol and orciprenaline:

- Bronchodilator Effects : Improvements in forced expiratory volume (FEV1) were noted with both this compound and salbutamol, with increases typically around 25% from baseline over several months .

- Cardiovascular Effects : this compound's lesser beta-1 activity may provide a therapeutic advantage in patients with concurrent cardiac conditions, such as refractory congestive heart failure .

Case Studies and Long-term Use

Long-term studies have indicated that while tolerance may develop with prolonged use of beta-agonists, the benefits of this compound persist in both pulmonary and cardiac patients . A study involving patients with chronic bronchitis found significant increases in right and left ventricular ejection fractions after administration of oral this compound .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other beta-2 agonists. Adverse effects are typically mild and may include tremors, palpitations, or headaches; however, serious cardiovascular events have not been significantly associated with its use in clinical trials .

Propiedades

IUPAC Name |

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBNKDJNJQRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046937 | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.22e+00 g/L | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38677-81-5, 38029-10-6 | |

| Record name | (±)-Pirbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.